molecular formula C10H16O B12620458 (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one CAS No. 921223-41-8

(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one

Cat. No.: B12620458
CAS No.: 921223-41-8
M. Wt: 152.23 g/mol
InChI Key: QKGNSWNKNMFYRE-BIIVOSGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one is a bicyclic ketone compound known for its unique structural features and significant applications in various fields. This compound is characterized by its bicyclo[3.1.1]heptane framework, which includes three methyl groups and a ketone functional group. Its distinct structure contributes to its reactivity and utility in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable cyclohexane derivative with a ketone precursor in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The methyl groups and the bicyclic framework can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are used in the development of bioactive compounds with potential therapeutic applications.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one: A stereoisomer with different spatial arrangement of atoms.

    Camphor: Another bicyclic ketone with similar structural features but different functional groups.

    Menthol: A bicyclic alcohol with a similar framework but different functional properties.

Uniqueness

(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for various synthetic and industrial applications.

Properties

CAS No.

921223-41-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m0/s1

InChI Key

QKGNSWNKNMFYRE-BIIVOSGPSA-N

Isomeric SMILES

C[C@H]1CC(=O)[C@H]2C[C@@H]1C2(C)C

Canonical SMILES

CC1CC(=O)C2CC1C2(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.